molecular formula C12H8FNO B7867176 4-(5-Fluoropyridin-3-yl)benzaldehyde

4-(5-Fluoropyridin-3-yl)benzaldehyde

Cat. No.: B7867176
M. Wt: 201.20 g/mol
InChI Key: IBUBVFZLWZQADF-UHFFFAOYSA-N
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Description

4-(5-Fluoropyridin-3-yl)benzaldehyde is a fluorinated aromatic aldehyde that contains a pyridine ring substituted with a fluorine atom at the 5-position and a benzaldehyde group at the 4-position. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of 5-fluoropyridin-3-ylboronic acid with 4-bromobenzaldehyde in the presence of a palladium catalyst and a base. The reaction is typically carried out in a solvent such as toluene or water under an inert atmosphere.

  • Direct Fluorination: Another approach is the direct fluorination of pyridine derivatives followed by subsequent functionalization to introduce the benzaldehyde group.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions, optimized for high yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The pyridine ring can undergo reduction to form pyridine derivatives with different functional groups.

  • Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Nucleophiles such as amines or alkoxides, often in the presence of a base

Major Products Formed:

  • Carboxylic acids from oxidation

  • Reduced pyridine derivatives from reduction

  • Substituted pyridine derivatives from nucleophilic substitution

Scientific Research Applications

Chemistry: 4-(5-Fluoropyridin-3-yl)benzaldehyde is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals. Biology: The compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of new drugs, particularly those targeting neurological disorders and cancer. Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(5-Fluoropyridin-3-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atom enhances the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 4-(3-Fluoropyridin-5-yl)benzaldehyde

  • 4-(2-Fluoropyridin-3-yl)benzaldehyde

  • 4-(6-Fluoropyridin-3-yl)benzaldehyde

Uniqueness: 4-(5-Fluoropyridin-3-yl)benzaldehyde is unique due to the position of the fluorine atom on the pyridine ring, which influences its reactivity and biological activity compared to other similar compounds.

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Properties

IUPAC Name

4-(5-fluoropyridin-3-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-12-5-11(6-14-7-12)10-3-1-9(8-15)2-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUBVFZLWZQADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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